molecular formula C20H24N2O6 B1678946 Nisoldipine CAS No. 63675-72-9

Nisoldipine

Cat. No. B1678946
CAS RN: 63675-72-9
M. Wt: 388.4 g/mol
InChI Key: VKQFCGNPDRICFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nisoldipine is a calcium channel blocker used alone or with other medicines to treat high blood pressure . It is a pharmaceutical drug used for the treatment of chronic angina pectoris and hypertension . It is a calcium channel blocker of the dihydropyridine class .


Synthesis Analysis

Nisoldipine has been synthesized using a solvent evaporation technique. This technique involves the development of an amorphous solid dispersion (ASD) of nisoldipine, a rapidly crystallizing drug . Another study mentions the separation of nisoldipine and its impurities, including reactants, products of side-reactions, and photodegradation products, by HPTLC on LiChrospher Si 60 F254s plates .


Molecular Structure Analysis

Nisoldipine exhibits two polymorphs A and B with different colors and morphologies. The single-crystal X-ray structure analysis reveals that polymorph A crystallizes in a monoclinic P 2 1 / c space group, while B crystallizes in a triclinic space group of P . The m-nisoldipine molecules are connected through N–H⋯O hydrogen bonds between the carbonyl group and the amine group to form either a wavy chain for A or a linear chain for B .


Physical And Chemical Properties Analysis

Nisoldipine is a yellow powder . Its chemical formula is C20H24N2O6 . It has a molecular weight of 388.4g/mol and a melting point of 151-152°C . It has a LogP value of 3.26 and a solubility of 5.77e-03g/L .

Scientific Research Applications

Pharmacodynamics and Mechanisms of Action

Nisoldipine demonstrates potent peripheral and coronary vasodilation without adversely affecting cardiac conduction or left ventricular function. This property makes it effective in improving myocardial oxygen supply relative to demand, an essential aspect in treating chronic stable angina pectoris and mild to moderate essential hypertension. Nisoldipine's actions are primarily due to its ability to inhibit calcium entry into vascular smooth muscle cells, leading to vasodilation. Studies highlight its effectiveness in both symptomatic and objective improvements in patients with chronic angina and its potential benefits in vasospastic angina when compared to nifedipine, particularly in combination with beta-adrenoceptor blockade (Friedel & Sorkin, 1987).

Extended-Release Formulations

Research into nisoldipine coat-core, a long-acting formulation, has shown similar efficacy and tolerability to other calcium antagonists in treating hypertension. Unlike some other classes of hypertension drugs, nisoldipine does not exhibit adverse metabolic effects on serum lipid profiles or glycaemic control, making it a viable option for patients with hypertension without the risk of clinically significant metabolic side effects. The coat-core formulation maintains consistent plasma drug concentrations and antihypertensive effects throughout the 24-hour dosage interval, minimizing reflex increases in sympathetic activity, which could have clinical implications, especially given concerns about cardiovascular events associated with high doses of short-acting dihydropyridine calcium antagonists (Plosker & Faulds, 1996).

Clinical Efficacy and Safety

Clinical trials have demonstrated nisoldipine's effectiveness in managing angina pectoris and hypertension, indicating its role in improving exercise duration, time to ST segment depression, and time to onset of angina. Studies also suggest that nisoldipine, particularly the coat-core (CC) formulation, offers anti-anginal efficacy and potential benefits in atherosclerosis management. Despite these promising findings, the need for more extensive long-term studies remains to fully establish nisoldipine's place in treatment protocols for these conditions. Adverse events associated with its use are typical of the dihydropyridine class, with peripheral edema and headache being the most common, but are generally mild and transient (Melcher et al., 1997).

Safety And Hazards

Nisoldipine may cause serious side effects such as a light-headed feeling, chest pain or pressure, swelling in hands or feet, fast heartbeats, or sudden numbness or weakness . It is contraindicated in people with cardiogenic shock, unstable angina, myocardial infarction, and during pregnancy and lactation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Nisoldipine is used to treat high blood pressure and is in a class of medications called calcium channel blockers . It works by relaxing your blood vessels so your heart does not have to pump as hard . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body . In addition to taking medication, making lifestyle changes will also help to control your blood pressure .

properties

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023371
Record name Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nisoldipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.77e-03 g/L
Record name Nisoldipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nisoldipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nisoldipine

CAS RN

63675-72-9
Record name Nisoldipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63675-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nisoldipine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nisoldipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nisoldipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nisoldipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NISOLDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nisoldipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nisoldipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nisoldipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nisoldipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nisoldipine
Reactant of Route 5
Reactant of Route 5
Nisoldipine
Reactant of Route 6
Reactant of Route 6
Nisoldipine

Citations

For This Compound
14,700
Citations
A Knorr - Cardiovascular drugs and therapy, 1987 - Springer
Nisoldipine is a calcium antagonist that specifically blocks the slow or voltage-dependent calcium channel up to the highest concentrations. This mode of action has been confirmed in …
Number of citations: 12 link.springer.com
J Mitchell, W Frishman… - The Journal of Clinical …, 1993 - Wiley Online Library
Nisoldipine is a new calcium‐channel blocker of the dihydropyridine subclass, with a chemical structure similar to nifedipine. It has been used in clinical trials to assess its efficacy and …
Number of citations: 24 accp1.onlinelibrary.wiley.com
RO Estacio, BW Jeffers, WR Hiatt… - … England Journal of …, 1998 - Mass Medical Soc
… lipid concentrations, and smoking behavior in the nisoldipine group (235 patients) and the … for cardiac risk factors, we found that nisoldipine was associated with a higher incidence of …
Number of citations: 684 www.nejm.org
R Heinig - Clinical pharmacokinetics, 1998 - Springer
… Nisoldipine, a calcium antagonist of the dihydropyridine type, is the active ingredient of the … release nisoldipine coat-core (CC) formulation. In humans, the absorption from nisoldipine …
Number of citations: 37 link.springer.com
RA Janis, AV Shrikhande, R Greguski, M Pan… - Nisoldipine 1987, 1987 - Springer
… [ 3 H] (±) nisoldipine exhibits one of the highest affinities of … The binding of the racemic mixture of [ 3 H]nisoldipine to … [ 3 H](+)nisoldipine to rat and rabbit ventricular microsomes and to …
Number of citations: 13 link.springer.com
S Kazda, B Garthoff, KD Rämsch… - Cardiovascular Drug …, 1983 - Wiley Online Library
… , nisoldipine qualitatively mimics the effects of simple calcium withdrawal in a variety of tissues, including heart muscle, cardiac pacemakers, and smooth muscle. Nisoldipine … nisoldipine …
Number of citations: 39 onlinelibrary.wiley.com
DG Bailey, JMO Arnold, HA Strong… - Clinical …, 1993 - Wiley Online Library
… The pharmacokinetics of nisoldipine coat‐core tablet were … The naringin capsule did not change nisoldipine pharmacokinetics. … concomitant ingestion of grapefruit juice and nisoldipine. …
Number of citations: 245 ascpt.onlinelibrary.wiley.com
H Takanaga, A Ohnishi, H Murakami… - Clinical …, 2000 - Wiley Online Library
… of grapefruit juice intake on nisoldipine pharmacokinetics and … oral nisoldipine with water (control), or 5 mg oral nisoldipine … 8 hours of heart rate after nisoldipine administration, although …
Number of citations: 224 ascpt.onlinelibrary.wiley.com
G Ahr, W Wingender, J Kuhlmann - Nisoldipine 1987, 1987 - Springer
… We want to report here the analytical method for the determination of nisoldipine and our findings concerning the pharmacokinetics of nisoldipine in healthy volunteers in the therapeutic …
Number of citations: 29 link.springer.com
…, EL Michelson, HG Hutchinson, S of Nisoldipine - The American journal of …, 2003 - Elsevier
… in total exercise duration (23 seconds in the nisoldipine-ER group and 21 seconds in the … somewhat higher incidence in the nisoldipine-ER group. Thus, nisoldipine-ER and amlodipine …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.